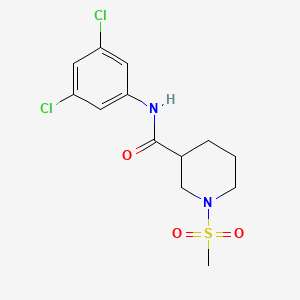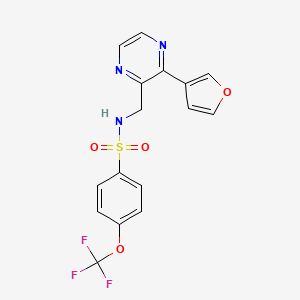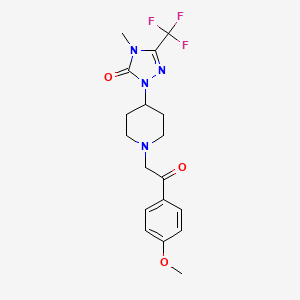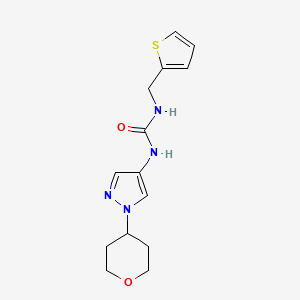
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as JNJ-1930942, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. JNJ-1930942 has been extensively studied for its potential use as a therapeutic agent for various pain conditions.
Wirkmechanismus
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a potent and selective antagonist of the TRPV1 ion channel. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide blocks the activation of TRPV1 by various stimuli, including heat, acid, and capsaicin. By blocking TRPV1 activation, N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide reduces pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has been shown to reduce pain sensation and inflammation in various animal models of pain. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has also been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has a good safety profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a potent and selective antagonist of the TRPV1 ion channel, which makes it a valuable tool for studying the role of TRPV1 in pain sensation and inflammation. However, N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has some limitations for lab experiments. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is not a specific TRPV1 antagonist and can also block other ion channels, such as TRPA1 and TRPM8. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is also not suitable for in vivo studies due to its poor pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide. One direction is to develop more potent and selective TRPV1 antagonists that can be used for in vivo studies. Another direction is to study the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide may also have potential therapeutic uses for other conditions, such as pruritus and cough.
Synthesemethoden
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 3,5-dichlorophenylacetonitrile with methylmagnesium bromide to form 3,5-dichlorophenylacetone. The second step involves the reaction of 3,5-dichlorophenylacetone with piperidine and methylsulfonyl chloride to form N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has been extensively studied for its potential use as a therapeutic agent for various pain conditions, including neuropathic pain, inflammatory pain, and osteoarthritis pain. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has also been studied for its potential use as a treatment for pruritus (itching) and cough.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-4-2-3-9(8-17)13(18)16-12-6-10(14)5-11(15)7-12/h5-7,9H,2-4,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISDMRXWOXXBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2947955.png)








![1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2947974.png)
![N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2947975.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)